molecular formula C15H21N5O2 B2921530 7-(tert-butyl)-8-ethyl-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 919032-19-2

7-(tert-butyl)-8-ethyl-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2921530
CAS RN: 919032-19-2
M. Wt: 303.366
InChI Key: ACBOQGSKJBKJTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(tert-butyl)-8-ethyl-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, also known as Temozolomide, is a synthetic drug that belongs to the class of alkylating agents. It is used in the treatment of various types of brain tumors, including glioblastoma multiforme and anaplastic astrocytoma. Temozolomide has gained significant attention in the scientific community due to its potential as a chemotherapy agent.

Scientific Research Applications

Receptor Affinity and Pharmacological Potential

Research has highlighted the significance of purine derivatives, such as 7-(tert-butyl)-8-ethyl-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, in targeting various receptors, including serotoninergic and dopaminergic receptors. Studies on novel arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones have evaluated their affinity for serotoninergic (5-HT1A, 5-HT6, 5-HT7) and dopaminergic (D2) receptors, identifying compounds with promising receptor activities. These findings suggest potential applications in treating neurological and psychiatric disorders, emphasizing the importance of substituents at specific positions for receptor affinity and selectivity, particularly towards 5-HT1A and 5-HT7 receptors (Zagórska et al., 2015).

Synthesis and Evaluation of Derivatives

Further research involves the synthesis and preliminary pharmacological evaluation of imidazo[2,1-f]purine-2,4-dione derivatives, aiming to explore their anxiolytic and antidepressant activities. These studies contribute to understanding the pharmacological profiles of purine derivatives and their potential therapeutic applications (Zagórska et al., 2009). Additionally, the development and validation of analytical methods for quantifying similar compounds in various matrices underscore their relevance in scientific research, particularly concerning food safety and environmental monitoring (Tsochatzis et al., 2020).

Future Directions

: Ambeed, Inc. - tert-Butyl 2-chloropyridine-4-carbamate : Ambeed, Inc. - tert-butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate : Ambeed, Inc. - tert-butyl N-(1,2,3,4-tetrahydroquinolin-7-yl)carbamate : [Research on Chemical Intermediates - Synthesis, characterization, X-ray diffraction studies and biological evaluation of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl

properties

IUPAC Name

7-tert-butyl-6-ethyl-2,4-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O2/c1-7-19-9(15(2,3)4)8-20-10-11(16-13(19)20)17(5)14(22)18(6)12(10)21/h8H,7H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACBOQGSKJBKJTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Tert-butyl-6-ethyl-2,4-dimethylpurino[7,8-a]imidazole-1,3-dione

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